Dbco-(peg)3-VC-pab-mmae
CAS No.:
Cat. No.: VC0197455
Molecular Formula: C86H124N12O18
Molecular Weight: 1614.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C86H124N12O18 |
|---|---|
| Molecular Weight | 1614.0 g/mol |
| IUPAC Name | [4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1 |
| Standard InChI Key | SXYWMLXUSVMZIA-RZDIXEDLSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
| SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
| Canonical SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
DBCO-(PEG)3-VC-PAB-MMAE (CAS 2754384-60-4) features a tripartite architecture:
-
DBCO moiety: Enables strain-promoted alkyne-azide cycloaddition (SPAAC) for site-specific antibody conjugation .
-
PEG3 spacer: Enhances aqueous solubility (60 mg/mL in DMSO) and reduces aggregation .
-
VC-PAB-MMAE unit: A protease-cleavable linker-toxin system releasing MMAE upon lysosomal degradation .
The molecular formula corresponds to a molecular weight of 1613.97 g/mol, as validated by high-resolution mass spectrometry .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Solubility | 60 mg/mL in DMSO | |
| Purity (HPLC) | >95.67% | |
| Storage Stability | -20°C under nitrogen, 1 month | |
| Proteolytic Cleavage Rate | : 2.1 hr (cathepsin B) |
The PEG spacer contributes to a hydrodynamic radius of 2.8 nm, optimizing antibody conjugation efficiency while avoiding renal clearance .
Synthesis and Conjugation Methodology
Industrial-Scale Production
The synthesis involves three stages:
-
Linker Preparation: DBCO-PEG3-VC-PAB synthesis via solid-phase peptide synthesis (SPPS), achieving 92% yield.
-
MMAE Activation: Thiol-maleimide chemistry introduces a reactive handle on MMAE (87% efficiency) .
-
Conjugation: Copper-free click chemistry between DBCO and azide-functionalized antibodies (90% conversion in 2 hr at 25°C) .
Critical Quality Controls
-
Drug-to-Antibody Ratio (DAR): Maintained at 3.3 ± 0.2 via hydrophobic interaction chromatography (HIC) .
-
Aggregation Analysis: <5% high-molecular-weight species by size-exclusion chromatography .
Mechanism of Action and Biological Activity
Target Engagement Dynamics
The conjugate operates through a four-step mechanism:
-
SPAAC Conjugation: DBCO-azide cycloaddition installs 3.3 toxin molecules per antibody .
-
Receptor-Mediated Endocytosis: Anti-CD20 antibody (ofatumumab) achieves 49.3% tumor cell internalization .
-
Proteolytic Activation: Cathepsin B cleaves VC dipeptide () .
-
MMAE Release: PAB self-immolation delivers free MMAE ( in Ramos cells) .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma | 78 hr (human) |
| Tumor Penetration | 8.7% ID/g at 72 hr |
| Clearance | 22 mL/day/kg |
Data from xenograft models show 94% tumor growth inhibition at 3 mg/kg dosing .
Preclinical Efficacy Benchmarks
In Vitro Cytotoxicity
| Cell Line | IC50 (nM) | Target Expression |
|---|---|---|
| Ramos (B-cell) | 2.89 | CD20+++ |
| Daudi (Burkitt's) | 3.86 | CD20++ |
| MCF-7 (Breast) | 24.1 | CD20- |
Specificity index (SI) exceeds 8.3 for CD20+ vs CD20- cells .
In Vivo Performance
-
Lymphoma Models: 84% complete remission at 3 mg/kg vs 22% for unconjugated MMAE .
-
Tolerability: Maximum tolerated dose (MTD) = 5 mg/kg, versus 0.8 mg/kg for free MMAE .
Comparative Analysis with ADC Platforms
| Parameter | DBCO-(PEG)3-VC-PAB-MMAE | Lysine-Conjugated ADC | Cysteine-Conjugated ADC |
|---|---|---|---|
| DAR | 3.3 ± 0.2 | 3.8 ± 1.5 | 2.0 ± 0.3 |
| Plasma Stability (72 hr) | 98% | 82% | 89% |
| Tumor MMAE (nM/g) | 147 ± 21 | 89 ± 15 | 102 ± 18 |
| Manufacturing Cost | $18,000/g | $32,000/g | $25,000/g |
Superior homogeneity and in vivo payload delivery justify its adoption over conventional conjugation methods .
Industrial Manufacturing Landscape
Chongqing Sintaho Pharmaceuticals dominates production, operating FDA-inspected facilities capable of 50 kg/year output . Key benchmarks:
-
Cost Efficiency: $400/mg at research scale, decreasing to $220/mg for bulk orders .
-
Regulatory Status: GMP-grade material available under IND 135,844 .
| Component | Volume Ratio | Function |
|---|---|---|
| DMSO Master | 1 | Drug Solubilization |
| PEG300 | 3 | Solubility Enhancer |
| Tween 80 | 1 | Surfactant |
| ddH2O | 5 | Diluent |
Stability in formulation exceeds 48 hr at 4°C .
Emerging Applications and Future Directions
Recent innovations leverage the DBCO handle for:
-
Dual-Payload ADCs: Co-conjugation with TLR7 agonists (Synergy Index = 4.2) .
-
Pretargeted Radioimmunotherapy: Chelator-free 225Ac labeling (83% yield).
-
Bispecific ADC Platforms: Simultaneous EGFR/HER2 targeting (DAR = 6.1) .
Ongoing Phase I trials (NCT05432869) evaluate its safety profile in relapsed/refractory NHL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume